6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound that belongs to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is often used in the development of new antibiotics. Its unique structure, which includes a fluorinated cyclopropyl group, contributes to its high efficacy against a broad spectrum of bacterial pathogens.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This is achieved through the cyclization of an appropriate aniline derivative with a β-keto ester.
Introduction of the fluorine atoms: Fluorination is carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the fluorocyclopropyl group: This step involves the reaction of the quinoline intermediate with a fluorocyclopropyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Additionally, purification steps such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanisms of action.
Medicine: Investigated for its potential use in developing new antibiotics to combat resistant bacterial strains.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The antibacterial activity of 6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6,7-difluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid
- 6,7-Difluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness
6,7-Difluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique fluorinated cyclopropyl group, which enhances its antibacterial activity and stability. This structural feature makes it more effective against a broader range of bacterial pathogens compared to similar compounds.
Properties
Molecular Formula |
C13H8F3NO3 |
---|---|
Molecular Weight |
283.20 g/mol |
IUPAC Name |
6,7-difluoro-1-(2-fluorocyclopropyl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20) |
InChI Key |
TVOYMYXRLULSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.